[(2S,4R)-9-butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride
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Overview
Description
[(2S,4R)-9-butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique tricyclic structure, which includes a butyl group, an oxa-azatricyclo nonane core, and a phenylpropanoate moiety. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4R)-9-butyl-3-oxa-9-azatricyclo[331Common reagents used in these reactions include organic solvents like chloroform or methanol, and catalysts such as acids or bases to facilitate esterification and other transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as rotary evaporation and lyophilization are employed to remove solvents and purify the final product .
Chemical Reactions Analysis
Types of Reactions
[(2S,4R)-9-butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and solvents like chloroform or methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
[(2S,4R)-9-butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of [(2S,4R)-9-butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Quaternary Ammonium Compounds: Share similar structural features and antimicrobial properties.
Phenylpropanoate Derivatives: Have comparable chemical reactivity and biological activity.
Tricyclic Compounds: Exhibit similar stability and solubility characteristics .
Uniqueness
[(2S,4R)-9-butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H28ClNO4 |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
[(2S,4R)-9-butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C20H27NO4.ClH/c1-2-3-9-21-16-10-14(11-17(21)19-18(16)25-19)24-20(23)15(12-22)13-7-5-4-6-8-13;/h4-8,14-19,22H,2-3,9-12H2,1H3;1H/t14?,15-,16?,17?,18-,19+;/m1./s1 |
InChI Key |
SSLCPCNDUBUVAN-WNJOSHCESA-N |
Isomeric SMILES |
CCCCN1C2CC(CC1[C@@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.Cl |
Canonical SMILES |
CCCCN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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